Hexanal-d12

Description

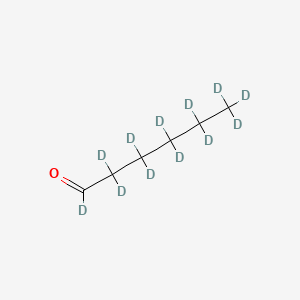

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKCYVAAOWBJS-PSDCQUMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747890 |

Source

|

| Record name | (~2~H_12_)Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-74-3 |

Source

|

| Record name | (~2~H_12_)Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANAL-D12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hexanal-d12: Chemical Stability, Kinetic Isotope Effects, and Analytical Protocols

Executive Summary

Hexanal-d12 (

This guide moves beyond basic product data to explain the mechanistic advantages of Hexanal-d12—specifically how the Deuterium Kinetic Isotope Effect (KIE) enhances its stability against auto-oxidation compared to its non-deuterated counterpart. It provides validated protocols for its handling, storage, and application in Headspace Solid-Phase Microextraction (HS-SPME) GC-MS workflows.

Physicochemical Profile

To understand the analytical behavior of Hexanal-d12, one must compare it directly to the native analyte.[2] The full deuteration results in a mass shift of +12 Da, ensuring complete chromatographic co-elution (or near co-elution depending on column phase) while maintaining distinct spectral resolution.

Table 1: Comparative Properties (Native vs. Deuterated)

| Property | Hexanal (Native) | Hexanal-d12 (ISTD) | Technical Note |

| Formula | Full isotopic substitution. | ||

| MW ( g/mol ) | 100.16 | 112.23 | +12 Da shift prevents cross-talk in MS. |

| CAS Number | 66-25-1 | 1219803-74-3 | |

| Boiling Point | 130–131 °C | 130–131 °C | Isotope effect on BP is negligible for GC. |

| Density | 0.814 g/mL | ~0.91 g/mL | D is heavier than H; volumetric dosing requires mass correction. |

| Isotopic Purity | N/A | Critical to minimize "M-1" spectral overlap. | |

| Main Fragment | m/z 44, 56, 72 | m/z 46, 60, 82 | Distinct quantitation ions. |

Critical Application Note: Due to the density difference (~11%), gravimetric preparation of stock solutions is strictly required over volumetric preparation to ensure analytical accuracy.

Stability & Degradation Mechanisms

Aldehydes are notoriously unstable, prone to auto-oxidation (forming carboxylic acids) and polymerization (aldol condensation). However, Hexanal-d12 exhibits superior stability due to the strength of the Carbon-Deuterium bond.

The Deuterium Kinetic Isotope Effect (KIE)

The primary degradation pathway for hexanal is radical-mediated auto-oxidation. The rate-determining step (RDS) involves the abstraction of the formyl hydrogen atom.

-

Mechanism: A radical initiator (

) abstracts the hydrogen from the carbonyl carbon ( -

The D-Advantage: The C-D bond has a lower zero-point energy (ZPE) than the C-H bond, requiring higher activation energy to break. This phenomenon, known as the Primary Kinetic Isotope Effect , significantly retards the oxidation rate (

).

Consequently, Hexanal-d12 is more resistant to storage degradation than native hexanal, though it is not immune.

Visualization: Auto-Oxidation & KIE Blockade

The following diagram illustrates the radical chain reaction and the specific step inhibited by deuteration.

Figure 1: Mechanism of aldehyde auto-oxidation. The red dashed line indicates the rate-determining hydrogen abstraction step, which is significantly slowed in Hexanal-d12 due to the Primary Kinetic Isotope Effect.

Analytical Applications & Protocols

Hexanal-d12 is the industry standard for quantifying lipid peroxidation in biological fluids (plasma, urine) and food matrices (milk, oils).

Why Use an Isotopic Internal Standard?

-

Matrix Compensation: Biological matrices affect volatility (vapor pressure). Hexanal-d12 behaves identically to the analyte in the headspace, correcting for partition coefficient (

) variations. -

Recovery Correction: It accounts for losses during SPME fiber adsorption and thermal desorption.

Protocol: HS-SPME-GC-MS Workflow

Objective: Quantify hexanal in human plasma or milk.

Reagents:

-

Hexanal-d12 (Stock: 10 mM in Methanol, stored at -20°C).

-

Saturated NaCl solution (to utilize the "Salting Out" effect).

Step-by-Step Methodology:

-

Sample Prep: Aliquot 1.0 mL of sample into a 10 mL headspace vial.

-

ISTD Spike: Add 10

L of Hexanal-d12 working solution (final conc. ~500 nM). Crucial: Allow 15 min equilibration for the ISTD to bind to matrix proteins similarly to the native analyte. -

Matrix Modification: Add 0.5 mL saturated NaCl and 10

L of antioxidant (BHT) to prevent ex vivo oxidation during heating. -

Extraction (SPME):

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) for optimal volatile recovery.

-

Incubation: 40°C for 10 min (agitation 250 rpm).

-

Extraction: 20 min headspace exposure.

-

-

GC-MS Analysis:

-

Column: Wax column (e.g., DB-WAX or HP-INNOWax) for polarity separation.

-

Mode: SIM (Selected Ion Monitoring).

-

Ions: Monitor m/z 56 (Hexanal) and m/z 60 or 64 (Hexanal-d12).

-

Visualization: Analytical Workflow

Figure 2: Validated HS-SPME-GC-MS workflow. The equilibration step is highlighted as critical to ensure the ISTD accounts for matrix binding effects.

Handling & Storage Protocols

To maintain the >98% isotopic purity and prevent the formation of hexanoic acid-d11, strict adherence to these protocols is required.

Storage Conditions

-

Temperature: Store at -20°C (Long term) or 4°C (Active use).

-

Atmosphere: Argon (Ar) or Nitrogen (

) blanket is mandatory. Oxygen is the enemy. -

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and polymer leaching.

Handling "Do's and Don'ts"

-

DO allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, which accelerates polymerization.

-

DO NOT use polystyrene or non-resistant plastic tips; aldehydes can leach plasticizers. Use glass syringes or high-quality PP tips.

-

DO re-purge the headspace with Argon after every use.

References

-

Sigma-Aldrich. Hexanal-d12 Product Specification & Safety Data Sheet.

-

Spiteller, P. (2001). Lipid peroxidation in aging and age-dependent diseases. Experimental Gerontology.

-

Garcia-Llatas, G., et al. (2007). Evaluation of lipid oxidation in infant formulas by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry.

-

Wiberg, K. B. (1955). The Deuterium Isotope Effect.[4] Chemical Reviews. (Foundational text on KIE mechanisms).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71317235: Hexanal-d12.

Sources

Technical Guide: Hexanal-d12 Solubility, Handling, and Application in Lipid Peroxidation Analysis

Executive Summary

Hexanal-d12 (Perdeuterated Caproaldehyde,

This guide addresses a critical operational challenge: Hexanal is amphipathic but predominantly lipophilic. Misunderstanding its solubility profile leads to phase separation in aqueous stocks, inaccurate calibration curves, and poor reproducibility in oxidative stress assays.

Part 1: Physicochemical Profile & Isotope Effects[1]

To handle Hexanal-d12 effectively, one must understand how deuterium substitution alters its physical properties compared to native Hexanal (

Table 1: Comparative Physicochemical Properties

| Property | Hexanal (Native, | Hexanal-d12 (Isotope, | Operational Impact |

| Formula | Mass shift of +12 Da for MS spectral resolution.[1][2][3] | ||

| MW | 100.16 g/mol | 112.23 g/mol | Must use molarity (M) for stoichiometry, not w/v. |

| Density | 0.815 g/mL | ~0.91 g/mL | Critical: Gravimetric preparation is required for accuracy; volumetric pipetting introduces errors due to density differences. |

| Boiling Point | 131°C | 130–131°C | Volatile.[3][4] Keep stocks capped and cold to prevent evaporative concentration changes. |

| Lipophilicity (LogP) | 1.78 | ~1.75 (Est.) | Prefers organic phase; partitions into cell membranes or solvent layers. |

Part 2: Solubility Analysis (Water vs. Organic Solvents)

The solubility of Hexanal-d12 is governed by the competition between its polar carbonyl head group and its hydrophobic pentyl tail (

Solubility in Water (The "Sparingly Soluble" Trap)

-

Solubility Limit: ~5.6 g/L (approx. 0.056 M) at 25°C.

-

Mechanism: The hydrophobic effect dominates. The non-polar deuterated alkyl chain disrupts the hydrogen-bonding network of water, creating an entropically unfavorable "cage" of water molecules.

-

Risk: Preparing a "stock" solution directly in water results in micro-emulsions or phase separation. The standard may float on top (density < 1.0) or adhere to plastic walls, leading to erratic spiking volumes.

Solubility in Organic Solvents[5][6][7][8][9][10]

-

Solubility Limit: Miscible (fully soluble) in Ethanol, Methanol, Acetonitrile, Acetone, and Chloroform.

-

Mechanism:

-

Polar Aprotic (Acetone/Acetonitrile): Dipole-dipole interactions stabilize the carbonyl group.

-

Polar Protic (Methanol/Ethanol): Hydrogen bonding occurs between the solvent hydroxyl and the hexanal carbonyl oxygen.

-

Non-polar (Hexane/Chloroform): Van der Waals forces stabilize the alkyl tail.

-

Visualization: Solvation Logic

The following diagram illustrates the thermodynamic rationale for solvent selection.

Caption: Thermodynamic solvation logic showing why organic solvents stabilize Hexanal-d12 while water forces aggregation/separation.

Part 3: Practical Protocols (Self-Validating Systems)

Protocol A: Preparation of Primary Stock Standard

Objective: Create a stable, accurate Master Stock of Hexanal-d12. Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN). Why? High solubility, MS-compatible, and prevents acetal formation (if ACN is used).

Steps:

-

Equilibrate: Remove Hexanal-d12 ampoule from freezer (-20°C) and allow it to reach room temperature (prevent condensation).

-

Gravimetric Addition (The Validation Step):

-

Place a 10 mL volumetric flask containing ~5 mL of cold Methanol on an analytical balance.

-

Tare the balance.

-

Using a gas-tight syringe, add ~100 µL of Hexanal-d12.

-

Record the exact weight (mg). Do not rely on volume.

-

Calculate concentration:

.

-

-

Dilution: Dilute to volume with Methanol. Cap immediately.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Purge headspace with Argon/Nitrogen. Store at -20°C.

Protocol B: Spiking into Aqueous Samples (Biological Fluids)

Challenge: Adding the organic stock to a water-based sample (plasma/urine) without precipitating the standard.

Steps:

-

Intermediate Dilution: Prepare a working solution (e.g., 10 µg/mL) in Methanol.

-

The "1% Rule": Spike the working solution into the aqueous sample such that the total organic volume is <1% (v/v).

-

Example: Add 10 µL of working stock to 1000 µL of plasma.

-

-

Vortex Immediately: This ensures the Hexanal-d12 disperses into the lipophilic components (proteins/lipids) of the sample before it can aggregate or volatilize.

Part 4: Stability & Troubleshooting (The "Why" Behind Failure)

The Oxidation Trap

Aldehydes naturally oxidize to carboxylic acids in the presence of air.

-

Reaction: Hexanal-d12 (

) + -

Symptom: Loss of signal for the aldehyde peak in GC-MS; appearance of a tailing acid peak.

-

Prevention: Always store under inert gas. If using LC-MS, consider DNPH derivatization immediately upon spiking to "lock" the aldehyde form.

Deuterium Exchange

While the C-D bonds on the alkyl chain are stable, the alpha-protons (adjacent to the carbonyl) can exchange with solvent protons under basic conditions (keto-enol tautomerism).

-

Requirement: Keep stock solutions neutral or slightly acidic. Avoid storing in basic buffers.

Analytical Workflow Diagram

The following flow outlines the decision process for GC-MS analysis of lipid peroxidation.

Caption: Decision tree for Hexanal-d12 workflow. Note: Headspace analysis requires no derivatization but strict temp control.

References

-

Sigma-Aldrich (Merck). (2025). Hexanal-d12 Safety Data Sheet (SDS) & Product Specification. Retrieved from

-

Cayman Chemical. (2024).[5] Aldehyde Standard Preparation and Handling Guide. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6184: Hexanal. Retrieved from

-

Scientific Laboratory Supplies (SLS). (2026). Hexanal-d12 Product Overview and Physical Properties. Retrieved from

-

BenchChem. (2025). Best Practices for Handling and Storing Volatile Aldehyde Standards. Retrieved from

Sources

An In-Depth Technical Guide to Hexanal-d12 as a Lipid Oxidation Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress and the resultant lipid peroxidation are implicated in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and inflammatory conditions. The quantification of specific byproducts of this process offers a window into the extent of oxidative damage in vivo. Hexanal, a volatile aldehyde generated from the oxidation of n-6 polyunsaturated fatty acids, has emerged as a key biomarker for lipid peroxidation. However, its volatile nature and presence in complex biological matrices present significant analytical challenges.

This technical guide provides a comprehensive overview of the rationale, methodology, and application of Hexanal-d12 as a stable isotope-labeled internal standard for the accurate quantification of hexanal. By employing the principle of isotope dilution mass spectrometry, Hexanal-d12 compensates for variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring the generation of robust and reliable data. We will explore the mechanistic origins of hexanal, delve into the necessity of deuterated standards, provide detailed, field-proven analytical protocols, and discuss the application of this biomarker in drug development and clinical research.

Chapter 1: The Foundation - Lipid Peroxidation and the Genesis of Hexanal

The Mechanism of Lipid Peroxidation

Lipid peroxidation is a complex, free-radical-mediated chain reaction that degrades lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process compromises membrane integrity and generates a cascade of reactive secondary products. The mechanism is classically divided into three phases:

-

Initiation: An oxidizing agent, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Termination: The reaction ceases when two radical species react with each other to form a non-radical product.

Lipid hydroperoxides (LOOH) are the primary products but are unstable and readily decompose, especially in the presence of transition metals, to form a variety of secondary products, including cytotoxic and genotoxic aldehydes.[1][2]

Formation of Hexanal from n-6 PUFAs

Hexanal is a principal secondary oxidation product derived from n-6 PUFAs, such as linoleic acid, which are abundant in biological membranes and many edible oils.[3] The decomposition of linoleic acid hydroperoxides leads directly to the formation of hexanal.[4] Its volatility and characteristic "grassy" or "rancid" odor have made it a long-standing marker for lipid oxidation in the food industry, and these same properties are now leveraged for biomedical assessment.[3][5][6]

Caption: Formation of Hexanal via the lipid peroxidation of n-6 PUFAs.

Chapter 2: The Analytical Imperative - Why Deuterated Internal Standards are Essential

The Principle of Isotope Dilution Mass Spectrometry

The accurate quantification of endogenous analytes in complex matrices is a significant challenge. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard analytical technique for this purpose.[7] It involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.

The key principle is that the stable isotope-labeled IS is chemically identical to the endogenous analyte.[7][8] Therefore, it behaves identically during all subsequent steps: extraction, derivatization, chromatography, and ionization in the mass spectrometer.[9] Any sample loss or variation will affect both the analyte and the IS to the same extent. The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte's signal to the IS's signal, one can accurately calculate the initial concentration of the analyte, as the amount of IS added is precisely known.

The Superiority of Deuterated Standards

A deuterated internal standard, where hydrogen atoms are replaced by their stable isotope deuterium (²H or D), is the ideal choice for ID-MS.[9][10]

-

Co-elution: The deuterated standard co-elutes almost perfectly with the native analyte during chromatography, meaning it experiences the exact same matrix effects (ion suppression or enhancement) at the same time.[9][11] This provides the most accurate correction possible.

-

Correction for Variability: It effectively normalizes variations from sample extraction, injection volume, and instrument response fluctuations.[8][10][11]

-

Robustness: The use of a deuterated IS makes the bioanalytical method more robust, reduces data variability, and increases confidence in the final quantitative results.[9][10]

Hexanal-d12: The Ideal Internal Standard

Hexanal-d12 (C₆D₁₂O) is the fully deuterated isotopologue of hexanal.[12] Commercial preparations typically offer high isotopic purity (≥98 atom % D) and chemical purity.[12][13]

-

Mass Shift: It has a mass shift of +12 compared to native hexanal (C₆H₁₂O).[13] This significant mass difference ensures that there is no isotopic overlap between the analyte and the standard in the mass spectrometer, preventing analytical interference.

-

Chemical Identity: As a stable isotopologue, it maintains the same chemical properties as hexanal, including volatility and reactivity, ensuring it faithfully tracks the analyte throughout the analytical process.[8][9]

Caption: How Hexanal-d12 corrects for analytical variability.

Chapter 3: Bioanalytical Methodology - Quantification of Hexanal in Biological Matrices

The quantification of hexanal requires a highly sensitive and specific analytical method due to its volatility and typically low concentrations in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique.[14][15]

Sample Collection and Handling

Proper sample handling is critical to prevent the ex-vivo formation or loss of volatile compounds like hexanal.

-

Blood (Plasma/Serum): Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to quench any ongoing lipid peroxidation. Process to plasma or serum promptly at low temperatures and store at -80°C until analysis.

-

Tissues: Homogenize tissues on ice in a buffer containing antioxidants. Aliquot and store at -80°C.

-

Exhaled Breath: Breath can be collected in specialized bags (e.g., Tedlar) or directly onto thermal desorption tubes.[15][16] Analysis must account for environmental contaminants.

Detailed Experimental Protocol: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique for volatile analytes like hexanal. It is solvent-free, sensitive, and easily automated.[4][17] This protocol describes the quantification of hexanal in plasma.

Materials:

-

Plasma samples, Quality Control (QC) samples, Calibration standards

-

Hexanal-d12 internal standard stock solution

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent

-

20 mL headspace vials with magnetic screw caps

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with an autosampler capable of SPME

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw plasma samples, QCs, and standards on ice.

-

Aliquot 500 µL of each sample into a 20 mL headspace vial.

-

Spike each vial (except double blanks) with 10 µL of Hexanal-d12 working solution to achieve a final concentration of 50 ng/mL. Vortex briefly. This is the critical step for isotope dilution.[18]

-

Add 50 µL of PFBHA solution (10 mg/mL in buffered water, pH 6) to each vial. PFBHA derivatizes the aldehyde group, improving thermal stability and chromatographic performance.[19]

-

Immediately cap the vials tightly.

-

-

HS-SPME Extraction:

-

Place vials in the autosampler tray.

-

Incubation/Derivatization: Incubate the vials at 60°C for 20 minutes with agitation to facilitate the derivatization reaction and partitioning of the analytes into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the derivatized analytes.

-

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated GC injection port (e.g., 250°C) and desorb for 5 minutes in splitless mode to transfer the analytes onto the GC column.

-

Chromatography: Use a suitable capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 280°C.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Monitor Ions for Hexanal-PFBHA derivative: e.g., m/z 181 (quantifier), m/z 236 (qualifier).

-

Monitor Ions for Hexanal-d12-PFBHA derivative: e.g., m/z 181 (quantifier), m/z 248 (qualifier). Note: The PFBHA fragment (m/z 181) is often the most abundant and can be used for both, with specificity coming from chromatographic separation and qualifier ions.

-

-

-

Data Processing:

-

Integrate the peak areas for the quantifier ions of both the native hexanal and the Hexanal-d12 internal standard.

-

Calculate the peak area ratio (Hexanal / Hexanal-d12).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of hexanal in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: HS-SPME-GC-MS workflow for Hexanal quantification.

Chapter 4: Assay Validation - Ensuring Data Integrity

For biomarker data to be reliable, especially in the context of drug development, the analytical method must be rigorously validated.[20][21] A "fit-for-purpose" approach is recommended, where the extent of validation depends on the intended use of the data.[22] For pivotal decision-making, such as supporting safety or efficacy claims, a full validation is required.[22]

Key Validation Parameters

The validation should assess the performance characteristics of the assay, adapting principles from FDA and ICH M10 guidance for bioanalytical method validation.[22][23]

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Calibration Curve | Relationship between instrument response and known analyte concentration. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy | Closeness of measured values to the nominal concentration. | Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value. |

| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) should not exceed 15% for each QC level. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV. |

| Stability | Analyte stability in the biological matrix under various conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Table based on principles outlined in FDA guidance documents.[20][22]

Quality Control (QC) Samples

During routine analysis, every batch of study samples must be accompanied by QC samples prepared in the same biological matrix at low, medium, and high concentrations. These QCs are analyzed alongside the unknown samples to verify the performance of the assay on that day. The results of the QCs must meet the pre-defined acceptance criteria (typically, at least 2/3 of QCs and at least 50% at each level must be within ±15% of their nominal values) for the entire run to be accepted.[20]

Chapter 5: Applications in Research and Drug Development

The accurate measurement of hexanal provides a valuable tool for assessing oxidative stress in various contexts.

-

Drug-Induced Oxidative Stress: Many drugs can induce oxidative stress as a mechanism of toxicity. Monitoring hexanal can serve as an early safety biomarker to detect potential hepatotoxicity or other organ damage before overt injury occurs.[24]

-

Therapeutic Efficacy: For drugs designed to have antioxidant effects, a reduction in hexanal levels can serve as a pharmacodynamic biomarker, providing evidence of target engagement and biological activity.

-

Disease Pathophysiology: Researchers use hexanal measurements to investigate the role of lipid peroxidation in diseases like COPD,[25] neurodegeneration,[26] and cardiovascular disease.[27]

-

Clinical Diagnostics: Elevated levels of hexanal in breath or blood have been associated with various conditions, including lung cancer and liver disease, making it a candidate for non-invasive diagnostic screening.[14][16][19]

References

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

-

Drug Development and Delivery. (2018). Biomarker Assay Validations – A Time for Change?. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Scampicchio, M., et al. (2017). Hexanal as biomarker for milk oxidative stress induced by copper ions. Journal of Dairy Science. Available at: [Link]

-

KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Chau, C. H., et al. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical Cancer Research. Available at: [Link]

-

Taylor & Francis Online. (2013). Detection of Volatile Organic Compounds as Biomarkers in Breath Analysis by Different Analytical Techniques. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

ResearchGate. Collection and analysis of breath samples Volatile organic compounds.... Available at: [Link]

-

Lee, C. W., et al. (2005). Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization. Journal of Chromatography B. Available at: [Link]

-

Beauchamp, J. D., et al. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. Metabolites. Available at: [Link]

-

European Respiratory Society. (2015). Volatile organic compounds in COPD: Is hexanal an inflammation biomarker?. European Respiratory Journal. Available at: [Link]

-

ResearchGate. Hexanal Formation via Lipid Oxidation as a Function of Oxygen Concentration: Measurement and Kinetics. Available at: [Link]

-

Matthaus, B., et al. (2022). Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. Molecules. Available at: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

-

Koelsch, C. M., et al. (1991). Hexanal Formation via Lipid Oxidation as a Function of Oxygen Concentration: Measurement and Kinetics. Journal of Food Science. Available at: [Link]

-

ResearchGate. Optimized breath analysis: customized analytical methods and enhanced workflow for broader detection of VOCs. Available at: [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

-

Frankel, E. N., & Tappel, A. L. (1991). Rapid HS-GC of hexanal as a measure of lipid peroxidation in biological samples. Lipids. Available at: [Link]

-

Le, T. D., et al. (2007). Striatal metabolism of hexanal, a lipid peroxidation product, in the rat. Brain Research. Available at: [Link]

-

Teppner, M., et al. (2015). Application of lipid peroxidation products as biomarkers for flutamide-induced oxidative stress in vitro. Toxicology Letters. Available at: [Link]

-

ResearchGate. Formation mechanism of hexanal. Available at: [Link]

-

ScienceDirect. (2022). Analytical approaches for detection of breath VOC biomarkers of cattle diseases -A review. Available at: [Link]

-

Tijerina-Sáenz, A., et al. (2011). Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components. International Journal of Food Sciences and Nutrition. Available at: [Link]

-

Niki, E. (2010). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

FooDB. (2010). Showing Compound Hexanal (FDB008068). Available at: [Link]

-

Niki, E. (2008). Lipid peroxidation products as oxidative stress biomarkers. BioFactors. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2019). Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development. Molecules. Available at: [Link]

-

Yamada, S., et al. (2004). Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids. The Journal of Biological Chemistry. Available at: [Link]

-

Janssen, H. G., et al. (2020). A Fast GC-MS based method for efficacy assessment of natural anti-oxidants for inhibiting lipid oxidation. Journal of AOAC International. Available at: [Link]

-

Taylor & Francis Online. (2017). Development and application of oxidative stress biomarkers. Available at: [Link]

-

Panseri, S., et al. (2011). A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation. Food Chemistry. Available at: [Link]

-

ULCHO. (2017). Hexanal CAS 66-25-1. Available at: [Link]

-

Teledyne Tekmar. Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS. Available at: [Link]

-

ResearchGate. (2011). Quantitation of hexanal as an index of lipid oxidation in human milk and association with antioxidant components. Available at: [Link]

-

Venskutonis, P. R., & Česonienė, L. (2020). Static headspace gas chromatographic determination of hexanal as a marker of lipid oxidation in fat-rich food. Chemija. Available at: [Link]

-

PubChem. Hexanal-D12. Available at: [Link]

-

Pharmaffiliates. Hexanal-d12. Available at: [Link]

-

Redalyc. (2016). Development of a solid-phase microextraction method for determination of hexanal in mayonnaise-type soy dressing. Available at: [Link]

-

Iowa State University. (2024). Evaluate the Validity of Two Popular Food Oxidation Markers (Hexanal & Limonene Oxide) in the Dry State. Available at: [Link]

-

Academia.edu. Determination of Hexanal—an Indicator of Lipid Oxidation by Static Headspace Gas Chromatography (SHS-GC) in Fat-Rich Food Matrices. Available at: [Link]

-

Teledyne Tekmar. Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS Application Note. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. Static headspace gas chromatographic determination of hexanal as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]

- 4. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound Hexanal (FDB008068) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. Buy Hexanal-d12 | 1219803-74-3 [smolecule.com]

- 13. Hexanal-d12 Aldrich [sigmaaldrich.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a solid-phase microextraction method for determination of hexanal in mayonnaise-type soy dressing [redalyc.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hhs.gov [hhs.gov]

- 23. labs.iqvia.com [labs.iqvia.com]

- 24. Application of lipid peroxidation products as biomarkers for flutamide-induced oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. publications.ersnet.org [publications.ersnet.org]

- 26. Striatal metabolism of hexanal, a lipid peroxidation product, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties and Applications of Deuterated Hexanal: A Technical Guide

Executive Summary

Deuterated hexanal (specifically Hexanal-

This guide moves beyond basic property listing to explore the causality of isotope effects. We examine how the substitution of protium (

Part 1: The Deuterium Advantage in Aldehydes

The utility of deuterated hexanal stems from two primary physical phenomena: the Kinetic Isotope Effect (KIE) and the Mass-Shift Effect .

Metabolic Stability (The Primary KIE)

In drug development and toxicology, hexanal is often a downstream metabolite of lipid oxidation. Its clearance is mediated by Aldehyde Dehydrogenase (ALDH), which oxidizes the aldehyde to hexanoic acid.

-

Mechanism: The rate-limiting step in this oxidation involves the cleavage of the

bond. -

The Isotope Effect: Because the

bond has a lower zero-point energy than thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Result: Hexanal-

-

Analytical Resolution (Mass Shift)

For LC-MS and GC-MS quantification, Hexanal-

-

Mass Shift:

Da shift moves the signal well beyond the natural isotopic envelope of native hexanal ( -

Retention Time: Due to the Inverse Chromatographic Isotope Effect, deuterated hexanal often elutes slightly earlier than native hexanal on reverse-phase columns due to slightly reduced lipophilicity (smaller molar volume).

Part 2: Thermodynamic Profile

The thermodynamic properties of deuterated hexanal differ from the native compound due to the increased mass and altered vibrational frequencies.

Comparative Properties Table

| Property | Native Hexanal ( | Hexanal- | Trend / Causality |

| Molecular Weight | 100.16 g/mol | ~112.23 g/mol | +12.07 Da (Mass Effect) |

| Boiling Point | 131 °C | 130--132 °C | Vapor Pressure Isotope Effect (VPIE). Varies by temperature; typically inverse or negligible for non-associating fluids. |

| Density ( | 0.814 g/mL | ~0.91 g/mL | Molar Volume Contraction. C-D bonds are shorter (anharmonicity), reducing molar volume while mass increases. |

| Enthalpy of Vaporization ( | 43.6 kJ/mol | ~43.8--44.0 kJ/mol | Slightly higher for deuterated species due to intermolecular potential differences. |

| Flash Point | 25 °C | 25 °C | Unchanged (Flammability limit is similar).[1] |

| Dipole Moment | 2.5 D | ~2.48 D | C-D bonds are slightly less polarizable than C-H. |

Vapor Pressure Isotope Effect (VPIE)

The VPIE is defined as

-

Expectation:

(Normal VPIE) at lower temperatures. -

Implication: Deuterated hexanal is slightly less volatile than native hexanal, which minimizes fractionation errors during headspace sampling if equilibrium is not reached.

Part 3: Experimental Protocols

Protocol A: Determination of Henry's Law Constant ( )

Objective: Determine the air-water partition coefficient for Hexanal-

Reagents:

-

Hexanal-

(>98 atom % D).[1] -

Milli-Q Water (degassed).

-

Internal Standard: Toluene-

(optional).

Workflow:

-

Preparation: Prepare 5 aqueous solutions of Hexanal-

ranging from -

Equilibration: Transfer

mL of each solution into -

Sampling: Use a gas-tight syringe or SPME fiber (PDMS/DVB) to sample the headspace.

-

Analysis: Inject into GC-MS (SIM mode, monitoring

-

Calculation: Plot Peak Area vs. Liquid Concentration.

-

The slope is related to the dimensionless Henry's Law constant (

). - .

-

Note: If the slope of Hexanal-

differs from native Hexanal by >5%, correct your quantification factors.

-

Protocol B: Synthesis of Hexanal-1- (Organocatalytic Exchange)

Objective: Selective deuteration of the aldehyde proton for KIE studies without total synthesis.

Mechanism: N-Heterocyclic Carbene (NHC) catalyzed polarity reversal (umpolung).

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Reactants: Charge with Native Hexanal (

equiv), Thiazolium salt catalyst ( -

Base: Add

( -

Reaction: Stir at

°C for -

Workup: Extract with

, dry over -

Validation:

-NMR will show the disappearance of the triplet at

Part 4: Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of Hexanal and the specific blockade introduced by deuteration at the C1 position.

Figure 1: Kinetic Isotope Effect (KIE) mechanism blocking the oxidation of Hexanal-1-d1 to Hexanoic Acid.

Part 5: Synthesis & Purification Workflow

High-purity deuterated hexanal is prone to "back-exchange" (loss of D for H) if stored improperly.

Figure 2: Synthesis and purification workflow to prevent isotopic scrambling (back-exchange).

References

-

NIST Chemistry WebBook. Hexanal - Thermophysical Properties. National Institute of Standards and Technology.[2] [Link]

-

PubChem. Hexanal-d12 Compound Summary. National Library of Medicine. [Link]

-

Van Hook, W. A. (1968). Vapor Pressures of the Isotopic Waters and Ices. Journal of Physical Chemistry. (Foundational theory on VPIE). [Link]

-

Klinman, J. P. (1978). Kinetic Isotope Effects in Enzyme Catalysis. CRC Critical Reviews in Biochemistry. (Mechanism of ALDH KIE). [Link]

Sources

An In-depth Technical Guide to Elucidating Metabolic Pathways of Hexanal Using Hexanal-d12 Tracers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Hexanal-d12 as a stable isotope tracer to investigate the metabolic fate of hexanal. We will delve into the core principles of stable isotope tracing, detail the primary metabolic pathways of hexanal, and provide robust experimental protocols and data analysis strategies.

Introduction: The Significance of Hexanal Metabolism

Hexanal, a six-carbon aldehyde, is a significant secondary product of lipid peroxidation, particularly of omega-6 fatty acids like linoleic acid.[1][2] Its presence and concentration in biological systems are often utilized as a biomarker for oxidative stress, which is implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[3][4][5] Understanding the metabolic pathways that detoxify or otherwise transform hexanal is crucial for elucidating its biological roles and for the development of therapeutic interventions targeting oxidative stress-related diseases.

Stable isotope tracing is a powerful methodology for tracking the metabolic fate of a compound within a biological system.[6][7] By introducing a labeled version of the molecule of interest, where one or more atoms are replaced with a heavier, non-radioactive isotope, researchers can follow the tracer and its metabolites through various biochemical reactions. Hexanal-d12, in which the twelve hydrogen atoms are replaced with deuterium, serves as an excellent tracer for this purpose. The significant mass shift allows for clear differentiation from endogenous, unlabeled hexanal and its metabolites using mass spectrometry-based analytical techniques.[8][9]

Core Metabolic Fates of Hexanal

Once formed, hexanal is a reactive aldehyde that can undergo several metabolic transformations. The primary pathways include oxidation, reduction, and conjugation.

Oxidation to Hexanoic Acid

One of the major metabolic routes for hexanal is its oxidation to hexanoic acid.[10][11] This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes responsible for detoxifying both endogenous and exogenous aldehydes. The conversion of the aldehyde group to a carboxylic acid renders the molecule less reactive and facilitates its further metabolism or excretion.

Reduction to 1-Hexanol

Hexanal can also be reduced to its corresponding alcohol, 1-hexanol.[10][11] This conversion is typically carried out by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), utilizing NADH or NADPH as a reducing equivalent.[12][13] This pathway represents another critical detoxification mechanism, as 1-hexanol is generally less cytotoxic than hexanal.

Glutathione Conjugation

As an electrophilic compound, hexanal is a substrate for conjugation with glutathione (GSH), a key intracellular antioxidant.[14] This reaction, which can be both spontaneous and catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the carbonyl carbon of hexanal. The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway for eventual excretion.[15][16]

Visualizing the Metabolic Landscape of Hexanal

The following diagram illustrates the central metabolic pathways of Hexanal-d12.

Caption: Core metabolic pathways of Hexanal-d12.

Experimental Design and Protocols for Hexanal-d12 Tracer Studies

A successful stable isotope tracing experiment requires careful planning, from tracer selection and administration to sample analysis and data interpretation.[6]

I. Experimental Workflow

The general workflow for a Hexanal-d12 tracer study involves several key stages, as depicted below.

Caption: General workflow for a Hexanal-d12 tracer study.

II. Step-by-Step Methodologies

A. In Vitro Cell Culture Protocol

-

Cell Seeding and Growth: Plate cells (e.g., HepG2) in appropriate culture vessels and grow to a desired confluency (typically 70-80%).

-

Tracer Preparation: Prepare a stock solution of Hexanal-d12 in a suitable solvent (e.g., ethanol or DMSO) and dilute to the final working concentration in cell culture medium.

-

Tracer Administration: Remove the existing medium from the cells and replace it with the Hexanal-d12 containing medium.[17]

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the progression of metabolite formation.

-

Sample Collection: At each time point, collect both the cell culture medium and the cell lysate.

-

Metabolite Extraction:

-

Medium: Precipitate proteins by adding a cold solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.

-

Cells: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells and extract metabolites using a cold solvent mixture (e.g., methanol:water, 80:20).[17]

-

-

Sample Storage: Store extracted samples at -80°C until analysis.

B. In Vivo Animal Study Protocol

-

Animal Acclimation: Acclimate animals (e.g., rats or mice) to the housing conditions for at least one week prior to the experiment.

-

Tracer Preparation: Formulate Hexanal-d12 for the desired route of administration (e.g., oral gavage, intravenous injection).[18]

-

Tracer Administration: Administer the Hexanal-d12 tracer to the animals.

-

Time-Course Sampling: Collect biological samples (e.g., blood, urine, tissues) at predetermined time points post-administration.[18]

-

Sample Processing: Process the collected samples appropriately (e.g., plasma separation from blood, tissue homogenization).

-

Metabolite Extraction: Extract metabolites from the processed samples using a suitable solvent precipitation or solid-phase extraction (SPE) method.

-

Sample Storage: Store extracted samples at -80°C until analysis.

Analytical Techniques for Labeled Metabolite Detection

The accurate detection and quantification of Hexanal-d12 and its deuterated metabolites are paramount. Mass spectrometry, coupled with chromatographic separation, is the analytical technique of choice.[6][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like hexanal and 1-hexanol.[8][20]

-

Sample Preparation: For biological samples, derivatization is often necessary to improve the volatility and thermal stability of the analytes. A common derivatizing agent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes.[20]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) is used.

-

Data Acquisition: The instrument is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can analyze a wider range of metabolites, including the non-volatile glutathione conjugates and hexanoic acid.[7][21]

-

Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Derivatization can also be employed to enhance ionization efficiency. For instance, 2,4-dinitrophenylhydrazine (DNPH) can be used to derivatize aldehydes.[22]

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the metabolites.[23]

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) or a triple quadrupole mass spectrometer is used for detection.

-

Data Acquisition: Data is acquired in full scan mode for metabolite identification and in MRM mode for targeted quantification.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments involves several steps:

-

Peak Integration: Integrate the chromatographic peaks corresponding to the labeled tracer and its expected metabolites.

-

Isotopic Enrichment Calculation: Determine the fractional or molar percent enrichment of the labeled species.

-

Metabolic Flux Analysis: While beyond the scope of this guide, advanced computational modeling can be used to estimate the rates of metabolic reactions.[24]

Quantitative Data Summary

| Analyte | Analytical Technique | Typical Matrix | Limit of Quantification (LOQ) | Reference |

| Hexanal | GC-MS | Blood, Urine, Breath | pmol to nmol range | [4][20] |

| Hexanal | LC-MS/MS | Serum, Urine | 0.5 pM | [21][25] |

| 1-Hexanol | GC-MS | Biological Tissues | Not specified | [13] |

| Hexanoic Acid | GC-MS | Biological Tissues | Not specified | [10][11] |

| Glutathione Conjugates | LC-MS/MS | Cell Lysates, Tissues | Not specified | [26] |

Conclusion

The use of Hexanal-d12 as a stable isotope tracer provides an unparalleled view into the metabolic fate of this important lipid peroxidation product. By combining carefully designed in vitro and in vivo experiments with sensitive and specific analytical techniques like GC-MS and LC-MS, researchers can gain critical insights into the biochemical pathways that govern hexanal's biological activity. This knowledge is fundamental for advancing our understanding of oxidative stress-related diseases and for the development of novel therapeutic strategies.

References

-

Francis, J., Rogers, K., Brewer, P., Dickton, D., & Pardini, R. (2008). Comparative analysis of ascorbic acid in human milk and infant formula using varied milk delivery systems. International Breastfeeding Journal, 3, 19. [Link]

-

Chen, L., & Darriet, P. (2021). Strategies for the identification and sensory evaluation of volatile constituents in wine. Comprehensive Reviews in Food Science and Food Safety, 20(5), 4549-4583. [Link]

-

Korolainen, M. A., Nyman, T. A., & Auriola, S. (2001). Striatal metabolism of hexanal, a lipid peroxidation product, in the rat. Journal of Neurochemistry, 78(6), 1365-1372. [Link]

-

Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2020). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 10(6), 241. [Link]

-

Feng, Y. Q., Liu, J. F., & Yuan, B. F. (2017). A liquid chromatography-mass spectrometry method based on post column derivatization for automated analysis of urinary hexanal and heptanal. Journal of Chromatography A, 1493, 58-65. [Link]

-

Mullen, P. J., & Cameron, S. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology (Vol. 1978, pp. 269-283). Humana Press. [Link]

-

Rowan, D. D., Allen, J. M., Fielder, S., & Hunt, M. B. (1999). Biosynthesis of Straight-Chain Ester Volatiles in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Precursors. Journal of Agricultural and Food Chemistry, 47(7), 2553-2562. [Link]

-

Zhang, Y., Wang, P., Li, X., & Chen, J. (2022). Metabolomic reveals the inhibition mechanism of proline on hexanal production in chicken meat. Food Chemistry, 373, 131477. [Link]

-

Deng, C., Zhang, X., & Li, N. (2005). Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization. Journal of Chromatography B, 822(1-2), 1-7. [Link]

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]

-

Dixon, D. P., & Edwards, R. (2010). Overlooked and misunderstood: can glutathione conjugates be clues to understanding plant glutathione transferases?. Journal of Experimental Botany, 61(13), 3577-3585. [Link]

-

Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280. [Link]

-

Liu, J. F., Yuan, B. F., & Feng, Y. Q. (2015). Determination of hexanal and heptanal in human urine using magnetic solid phase extraction coupled with in-situ derivatization by high performance liquid chromatography. Talanta, 136, 54-59. [Link]

-

Rowan, D. D., Allen, J. M., Fielder, S., & Hunt, M. B. (1999). Biosynthesis of straight-chain ester volatiles in red delicious and granny smith apples using deuterium-labeled precursors. Journal of Agricultural and Food Chemistry, 47(7), 2553-2562. [Link]

-

Jung, S. M., Le, J., Doxsey, W. G., & Kim, J. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. In Methods in Molecular Biology (Vol. 2448, pp. 241-256). Humana, New York, NY. [Link]

-

Viswakumar, A. (2014). Development of a Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of 19 Taste and Odor Compounds. North Carolina State University. [Link]

-

Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of Visualized Experiments, (127), e55011. [Link]

-

Cannon, R. J., & Ho, C. T. (2018). Volatile sulfur compounds in tropical fruits. In ACS Symposium Series (Vol. 1289, pp. 1-22). American Chemical Society. [Link]

-

Mullen, P. J., & Cameron, S. (2019). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1978, 269-283. [Link]

-

Bruehl, L., & Schieber, A. (2022). From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii. Frontiers in Bioengineering and Biotechnology, 10, 1069634. [Link]

-

Deng, C., Zhang, X., & Li, N. (2005). Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization. Journal of Chromatography B, 822(1-2), 1-7. [Link]

-

Jia, C., Zhang, X., & Chen, J. (2009). Analysis of Hexanal and Heptanal in Human Blood by Simultaneous Derivatization and Dispersive Liquid–Liquid Microextraction then LC–APCI–MS–MS. Chromatographia, 70(5-6), 865-870. [Link]

-

Sberveglieri, V., Concina, I., & Comini, E. (2010). A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation. Food Chemistry, 121(4), 1275-1280. [Link]

-

Jiang, J., Liu, Y., & Li, H. (2021). Metabolomic analyses revealed multifaceted effects of hexanal on Aspergillus flavus growth. Applied Microbiology and Biotechnology, 105(14-15), 5969-5982. [Link]

-

Nikolantonaki, M., & Waterhouse, A. L. (2018). The Chemical Reaction of Glutathione and trans-2-Hexenal in Grape Juice Media To Form Wine Aroma Precursors: The Impact of pH, Temperature, and Sulfur Dioxide. Journal of Agricultural and Food Chemistry, 66(2), 409-416. [Link]

-

Grbavčić, S., Scherer, M., & Richling, E. (2017). The sphingosine 1-phosphate breakdown product, (2 E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro. Journal of Lipid Research, 58(8), 1599-1611. [Link]

-

Beauchamp, J. D., Davis, C. E., & Pleil, J. D. (2022). Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Be Biomarkers for Lung Cancer. Metabolites, 12(6), 561. [Link]

-

Damodaran, S., & Parkin, K. L. (2017). Fennema's Food Chemistry. CRC press. [Link]

-

Winter, H. C., & Segel, I. H. (1989). In vivo covalent binding of trans-4-hydroxy-2-hexenal to rat liver macromolecules. Chemical Research in Toxicology, 2(6), 408-413. [Link]

-

Silvestre, M. P., Morais, H. A., Silva, M. R., & Silva, V. L. (2011). Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components. Journal of Human Lactation, 27(4), 389-396. [Link]

-

Halo. (n.d.). Measuring lipid oxidation (hexanal) in dry animal proteins. [Link]

-

Song, J., & Forney, C. F. (2025). Effects of Hexanal Supplementation on Volatile Compound Profiles and Quality Parameters of 'Fuji Kiku' Apples During Cold Storage and Shelf Life. Horticulturae, 11(2), 145. [Link]

-

Teledyne Tekmar. (n.d.). Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS Application Note. [Link]

-

Peyrot des Gachons, C., Tominaga, T., & Dubourdieu, D. (2002). Sulfur Aroma Precursor Present in S -glutathione Conjugate Form: Identification of S -3-(Hexan-1-ol)-glutathione in Must from Vitis vinifera L. cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry, 50(14), 4076-4079. [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). Metabolism. [Link]

-

Matoba, T., Hidaka, H., & Kitamura, K. (1989). n‐Hexanol Formation from n‐Hexanal by Enzyme Action in Soybean Extracts. Journal of Food Science, 54(4), 1056-1057. [Link]

-

Dekishima, Y., Lan, E. I., & Liao, J. C. (2011). Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli. Journal of the American Chemical Society, 133(29), 11293-11299. [Link]

-

Scott, P. J. H. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 195-204. [Link]

-

Razali, M. H., & Aishah, N. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(3), 154. [Link]

-

Lauer, I., & Dürre, P. (2022). Metabolic engineering of Clostridium ljungdahlii for the production of hexanol and butanol from CO2 and H2. Microbial Cell Factories, 21(1), 85. [Link]

-

Plant Biochemistry. (n.d.). LC-MS based Metabolite Analysis. [Link]

-

Presečki, A. V., & Vasić‐Rački, Đ. (2009). Hypothetical pathways of the degradation of hexanal in LAB. Hexanal reacts reversibly to hexanol and irreversibly to hexanoic acid. Journal of the Science of Food and Agriculture, 89(13), 2269-2276. [Link]

-

Gore, M. P., & Gan, J. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 485-504. [Link]

Sources

- 1. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Striatal metabolism of hexanal, a lipid peroxidation product, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of straight-chain ester volatiles in red delicious and granny smith apples using deuterium-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Overlooked and misunderstood: can glutathione conjugates be clues to understanding plant glutathione transferases? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. escholarship.org [escholarship.org]

- 19. mdpi.com [mdpi.com]

- 20. Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A liquid chromatography-mass spectrometry method based on post column derivatization for automated analysis of urinary hexanal and heptanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. LC-MS based Metabolite Analysis [plant-biochemistry.hhu.de]

- 24. scholars.mssm.edu [scholars.mssm.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The sphingosine 1-phosphate breakdown product, (2 E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying hexanal in food matrices using Hexanal-d12

Application Note: Precise Quantitation of Hexanal in Lipid-Rich Food Matrices via SIDA-HS-SPME-GC-MS

Abstract

This application note details a robust protocol for the quantification of hexanal—a primary marker of lipid oxidation—in complex food matrices (infant formula, oils, meat, and dry goods). Utilizing Hexanal-d12 as a stable isotope internal standard (IS) in a Headspace Solid-Phase Microextraction (HS-SPME) workflow, this method corrects for matrix-induced suppression and fiber competition effects. The protocol achieves detection limits in the low ng/g (ppb) range with high linearity (

Introduction: The Mechanism of Rancidity

Hexanal is the dominant volatile aldehyde formed during the autoxidation of linoleic acid (omega-6 fatty acids). Unlike peroxide value (PV), which measures transient intermediates, hexanal represents a stable, cumulative secondary oxidation product that correlates directly with sensory rancidity (off-flavors).

In complex matrices, quantifying hexanal is challenging due to:

-

Matrix Binding: Proteins and lipids trap volatiles, reducing headspace concentration.

-

Artifact Formation: High extraction temperatures can induce oxidation during analysis.

-

Fiber Competition: Non-target volatiles displace hexanal on the SPME fiber.

The Solution: Stable Isotope Dilution Assay (SIDA). By spiking the sample with Hexanal-d12, which shares identical physicochemical properties with the analyte but possesses a distinct mass signature (

Figure 1: The Lipid Oxidation Cascade

Visualizing the pathway from Fatty Acid to Hexanal.

Caption: Pathway of hexanal formation from linoleic acid oxidation. Hexanal serves as the stable terminal marker for the decomposition of hydroperoxides.

Materials & Chemicals

Standards

-

Analyte: Hexanal (CAS 66-25-1), purity

.[1] -

Internal Standard: Hexanal-d12 (CAS 1219803-84-5), isotopic purity

atom D.-

Note: Hexanal-d12 shifts the molecular weight from 100 to 112.

-

-

Solvent: Methanol (LC-MS grade) for stock solutions.

Equipment

-

GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

-

Autosampler: CTC PAL or Gerstel MPS with SPME capability.

-

SPME Fiber: DVB/CAR/PDMS (50/30 µm) is recommended for its broad sensitivity to volatiles and capacity.

-

Alternative:CAR/PDMS (75 µm) offers higher sensitivity for small molecules but saturates faster.

-

-

Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Experimental Protocol

Standard Preparation

-

Stock A (Hexanal): Prepare 10 mg/mL in Methanol.

-

Stock B (Hexanal-d12): Prepare 10 mg/mL in Methanol.

-

Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol. This will be spiked into every sample.

Sample Preparation (The "Salting Out" Method)

To maximize volatility and standardize ionic strength:

-

Weigh: Accurately weigh 1.00 g ± 0.01 g of homogenized sample (e.g., ground chips, oil, formula powder) into a 20 mL headspace vial.

-

Matrix Modification: Add 3 mL of saturated NaCl solution (approx. 360 g/L).

-

Why? "Salting out" decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace.

-

-

Spiking: Add 10 µL of Working IS Solution (Hexanal-d12) directly into the liquid phase.

-

Result: Final concentration of IS = 100 ng/sample.

-

-

Seal: Immediately cap with a magnetic crimp cap. Vortex for 30 seconds to homogenize.

Instrumental Parameters

| Parameter | Setting | Rationale |

| Incubation | 40°C for 10 min (Agitation: 500 rpm) | 40°C prevents artificial oxidation of lipids during analysis. |

| Extraction | 30 min (Headspace mode) | Equilibrium time for hexanal on DVB/CAR/PDMS fiber. |

| Desorption | 250°C for 3 min (Splitless) | Ensures complete release of analytes from the fiber. |

| Column | DB-WAX or SolGel-WAX (30m x 0.25mm x 0.25µm) | Polar phase separates aldehydes from non-polar lipid hydrocarbons. |

| Oven Program | 40°C (2 min) | Slow ramp at start focuses the volatile hexanal peak. |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity and selectivity. |

MS Detection Settings (SIM)

| Compound | Molecular Weight | Target Ion (Quant) | Qualifier Ions | Dwell Time |

| Hexanal | 100 | 56 | 44, 72, 82 | 50 ms |

| Hexanal-d12 | 112 | 64 | 46, 80 | 50 ms |

Technical Note: The base peak for Hexanal is often m/z 44 or 56 (McLafferty rearrangement fragments). For Hexanal-d12, the corresponding fragment shifts from 56 to 64 (C4D8+), providing a clean interference-free signal.

Analytical Workflow & Logic

The following diagram illustrates the critical decision points and flow of the analysis.

Caption: SIDA-HS-SPME-GC-MS Workflow. Critical control points are the IS spiking and low-temperature incubation to prevent artifact generation.

Calculation & Quantification

Quantification is performed using the Response Factor (RF) derived from a calibration curve.[2]

-

Response Ratio (RR):

-

Calibration: Plot

(y-axis) vs. Concentration Ratio (x-axis). -

Calculation:

Where

Why this works: If the fiber extraction efficiency drops by 20% due to a fatty matrix, both the Hexanal and Hexanal-d12 signals drop by exactly 20%. The ratio remains constant, ensuring accurate quantification.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| High Background Hexanal | Oxidized septa or column bleed. | Bake out fiber for 30 min. Use low-bleed septa. Check inlet liner cleanliness. |

| Poor Peak Shape (Tailing) | Water condensation in column. | Ensure desorption temp is high (250°C). Use a solvent delay if injecting liquid. |

| Low Recovery in Oils | Hexanal partitioning into fat. | Do not heat >60°C. Increase equilibration time to 45 min. The IS corrects for the low absolute area. |

| Artifact Formation | Incubation temp too high. | Reduce incubation to 35-40°C. Hexanal can form ex-novo from hydroperoxides at >60°C. |

References

-

Garcia-Llatas, G., et al. (2007). Optimization of a headspace solid-phase microextraction (HS-SPME) method to determine hexanal in baby foods. Journal of Food Composition and Analysis. Link

-

Panseri, S., et al. (2011).[1] A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation. Food Chemistry.[1][2][3][4][5][6][7][8] Link

-

Brunton, N. P., et al. (2000).[9] A comparison of solid-phase microextraction (SPME) fibres for measurement of hexanal and pentanal in cooked turkey.[9] Food Chemistry.[1][2][3][4][5][6][7][8] Link

-

Sigma-Aldrich (Merck). The use of SPME-GC/MS to determine the best packaging material for preventing light-induced off-flavors in milk. Application Note. Link

-

Pino, J. A., et al. (2021). Development of a solid-phase microextraction method for determination of hexanal in mayonnaise-type soy dressing. Revista CENIC Ciencias Químicas.[1] Link

Sources

- 1. Development of a solid-phase microextraction method for determination of hexanal in mayonnaise-type soy dressing [redalyc.org]

- 2. Determination of Hexanal in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. Static headspace gas chromatographic determination of hexanal as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]

- 6. (PDF) Determination of Hexanal—an Indicator of Lipid Oxidation by Static Headspace Gas Chromatography (SHS-GC) in Fat-Rich Food Matrices [academia.edu]

- 7. dadun.unav.edu [dadun.unav.edu]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Profiling of Lipid Oxidation Biomarkers

HS-SPME-GC-MS Analysis of Aldehydes using Hexanal-d12 and PFBHA Derivatization

Executive Summary & Scientific Rationale

Aldehydes, particularly hexanal, are critical secondary oxidation products of linoleic and arachidonic acids (omega-6 fatty acids). In drug development and clinical research, they serve as volatile biomarkers for lipid peroxidation and oxidative stress . However, their high volatility, polarity, and reactivity make trace-level quantification in complex biological matrices (plasma, urine, tissue homogenates) notoriously difficult.

This protocol details a robust Headspace Solid-Phase Microextraction (HS-SPME) methodology coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3][4][5][6] Unlike standard solvent extraction, this method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Hexanal-d12 and in-situ derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

Why this approach?

-

PFBHA Derivatization: Converts unstable, polar aldehydes into stable, non-polar oximes, significantly improving GC peak shape and sensitivity (lowering LOD to ppt levels).

-

Hexanal-d12 (Internal Standard): As a stable isotopologue, it compensates for variations in fiber extraction efficiency, derivatization kinetics, and matrix effects—a requirement for regulatory-grade bioanalysis.

-

HS-SPME: Eliminates solvent interference and protects the GC liner from non-volatile matrix components (proteins/salts).

Experimental Design Strategy

The core of this method relies on the "In-Vial Derivatization -> Headspace Extraction" workflow.

2.1 The Chemical Logic (IDMS)

By spiking the sample with Hexanal-d12 before derivatization, the internal standard undergoes the exact same chemical modification as the endogenous hexanal.

-

Analyte: Hexanal (

) -

Internal Standard: Hexanal-d12 (

)

This creates a self-validating system where the ratio of Analyte/IS remains constant regardless of reaction completeness.

2.2 Workflow Visualization

Caption: Figure 1. Integrated workflow for IDMS-based aldehyde profiling. The internal standard is equilibrated prior to the derivatization step.

Materials & Reagents

3.1 Standards

-

Target Analyte: Hexanal (CAS: 66-25-1), analytical grade >98%.

-

Internal Standard: Hexanal-d12 (CAS: 1246819-96-4), >98% atom % D.

-

Derivatizing Agent: PFBHA Hydrochloride (CAS: 57981-02-9).

3.2 SPME Fiber Selection

-

Recommended: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Reasoning: The triple-phase coating covers a wide polarity and molecular weight range. Carboxen is essential for retaining small volatiles, while DVB assists with the larger PFBHA derivatives.

Detailed Protocol

4.1 Solution Preparation

-

PFBHA Solution (20 mg/mL): Dissolve 200 mg PFBHA-HCl in 10 mL HPLC-grade water. Prepare fresh daily.

-

Hexanal-d12 Stock (1000 ppm): Dissolve 10 mg Hexanal-d12 in 10 mL Methanol. Store at -20°C.

-

Working IS Solution (10 ppm): Dilute Stock 1:100 in water.

4.2 Sample Preparation (Standardized)

-

Aliquot: Transfer 1.0 mL of sample (plasma, urine, or homogenized tissue supernatant) into a 20 mL headspace vial.

-

Salt Addition: Add 0.3 g NaCl .

-

Mechanism: Salting out decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace.

-

-

IS Spiking: Add 10 µL of Working IS Solution (10 ppm). Final IS concentration = 100 ppb.

-

Derivatization: Add 50 µL of PFBHA Solution.

-

Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

4.3 Automated HS-SPME Procedure

-

Incubation/Reaction: 60°C for 20 minutes (Agitation: 500 rpm).

-

Note: This step performs both the oxime formation and the headspace equilibration.

-

-

Extraction: Insert SPME fiber into headspace.[1][7][8][9] Extract for 30 minutes at 60°C.

-

Desorption: 3 minutes at 250°C in GC inlet (Splitless mode).

Instrumental Parameters (GC-MS)[1][2][3][4][5][6][10][11][12]

5.1 Gas Chromatography (Agilent 7890/8890 or equivalent)

-